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Enhancer of zeste homolog 2 (EZH2) has emerged as a promising therapeutic target in

oncology. As a histone methyltransferase, EZH2 plays a critical role in regulating gene

expression and is frequently dysregulated in various cancers, including hematological

malignancies and solid tumors. This guide provides a comparative overview of the clinical trial

results for several key EZH2-targeting drugs, presenting a synthesis of their efficacy and safety

profiles. The information is intended to assist researchers and drug development professionals

in understanding the current landscape of EZH2 inhibitors and identifying future research

directions.

Comparative Efficacy of EZH2 Inhibitors
The following table summarizes the key efficacy outcomes from clinical trials of prominent

EZH2 inhibitors. Data is presented for Tazemetostat, Valemetostat, and SHR2554 across

different cancer types.
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ORR: Objective Response Rate; CR: Complete Response; PR: Partial Response; DoR:

Duration of Response; PFS: Progression-Free Survival. Data for CPI-1205 is not presented as

the trial was discontinued due to lack of efficacy[1].

Comparative Safety Profile of EZH2 Inhibitors
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This table outlines the most common grade ≥3 treatment-related adverse events (TRAEs)

observed in clinical trials for the respective EZH2 inhibitors.

Drug Clinical Trial ID
Most Common Grade ≥3
TRAEs (%)

Tazemetostat NCT01897571

Thrombocytopenia (3%),

Neutropenia (3%), Anemia

(2%)

Valemetostat NCT04102150

Thrombocytopenia, Anemia,

Lymphopenia, Leukopenia,

Neutropenia

SHR2554 NCT03603951

Platelet count decrease

(17.7%), Neutrophil count

decrease (8.8%), White blood

cell count decrease (8.0%),

Anemia (6.2%)[2][3]

Experimental Protocols
Tazemetostat (NCT01897571) - Relapsed/Refractory
Follicular Lymphoma
This phase 2, open-label, single-arm, multicenter study evaluated the efficacy and safety of

tazemetostat in patients with relapsed or refractory follicular lymphoma, stratified by EZH2

mutation status.

Patient Population: Adult patients (≥18 years) with histologically confirmed follicular

lymphoma (grades 1, 2, 3a, or 3b) who had relapsed or were refractory to at least two prior

systemic therapies. Patients were required to have an Eastern Cooperative Oncology Group

(ECOG) performance status of 0-2.

Dosing Regimen: Tazemetostat was administered orally at a dose of 800 mg twice daily in

continuous 28-day cycles.
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Efficacy Assessment: The primary endpoint was the objective response rate (ORR),

assessed by an independent radiology committee according to the 2007 International

Working Group criteria for non-Hodgkin lymphoma. Tumor assessments were performed at

screening, every 8 weeks for the first 24 weeks, and then every 12 weeks.

Safety Assessment: Adverse events were graded according to the National Cancer Institute

Common Terminology Criteria for Adverse Events (CTCAE) version 4.03. Safety

assessments included monitoring of vital signs, physical examinations, and clinical

laboratory tests.

Valemetostat (NCT04102150) - Relapsed/Refractory
Adult T-cell Leukemia/Lymphoma
This was a phase 2, multicenter, open-label, single-arm study to assess the efficacy and safety

of valemetostat in patients with relapsed or refractory adult T-cell leukemia/lymphoma (ATL).[4]

[5]

Patient Population: Adult patients with relapsed or refractory aggressive ATL (acute,

lymphoma, or unfavorable chronic type) who had received at least one prior systemic

therapy.[4] Patients needed to have an ECOG performance status of 0-2.[4]

Dosing Regimen: Valemetostat was administered orally at a dose of 200 mg once daily.[4]

Efficacy Assessment: The primary endpoint was the overall response rate (ORR) as

assessed by an independent efficacy assessment committee.[4]

Safety Assessment: Treatment-emergent adverse events (TEAEs) were monitored and

graded.[4]

SHR2554 (NCT03603951) - Relapsed or Refractory
Mature Lymphoid Neoplasms
This first-in-human, phase 1, multicenter, open-label study evaluated the safety, tolerability,

pharmacokinetics, and preliminary anti-tumor activity of SHR2554.[6][7]

Patient Population: Patients with various relapsed or refractory mature lymphoid neoplasms,

including follicular lymphoma, peripheral T-cell lymphoma, and classical Hodgkin lymphoma.
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[6]

Dosing Regimen: The study consisted of a dose-escalation phase (50, 100, 200, 300, 350,

and 400 mg twice daily) to determine the maximum tolerated dose (MTD) and recommended

phase 2 dose (RP2D), followed by a dose-expansion phase.[3][6] The RP2D was determined

to be 350 mg twice daily.[3][6]

Efficacy Assessment: The objective response rate was a key secondary endpoint.[6]

Safety Assessment: The primary endpoints were to assess safety and determine the MTD

and RP2D.[6] Adverse events were graded using CTCAE.

CPI-1205 (NCT03480646) - Metastatic Castration-
Resistant Prostate Cancer
This was a phase 1b/2, two-arm, open-label study of CPI-1205 in combination with either

enzalutamide or abiraterone/prednisone.[2][7][8]

Patient Population: Male patients with metastatic castration-resistant prostate cancer.[2][8]

Dosing Regimen: The study was designed to determine the maximum tolerated dose (MTD)

and recommended Phase 2 dose (RP2D) of CPI-1205 in combination with standard of care.

[2][8]

Efficacy and Safety Assessment: The primary objective of the Phase 1b portion was to

determine safety, tolerability, MTD, and RP2D.[2][8] Efficacy was a secondary objective. The

trial was ultimately discontinued due to a lack of sufficient clinical activity.[1]

Visualizing the Mechanism and Workflow
To better understand the context of these clinical trials, the following diagrams illustrate the

EZH2 signaling pathway and a typical experimental workflow for evaluating EZH2 inhibitors.
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EZH2 Signaling Pathway in Cancer
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Caption: EZH2 signaling pathway and the mechanism of its inhibition.
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Experimental Workflow for EZH2 Inhibitor Trials
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Caption: A generalized experimental workflow for clinical trials of EZH2 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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